molecular formula C11H10BNO2S B2628426 2-(Phenylthio)pyridine-5-boronic acid CAS No. 1313760-66-5

2-(Phenylthio)pyridine-5-boronic acid

Cat. No.: B2628426
CAS No.: 1313760-66-5
M. Wt: 231.08
InChI Key: NBTKVNHGSMDTAM-UHFFFAOYSA-N
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Description

2-(Phenylthio)pyridine-5-boronic acid is a useful research compound. Its molecular formula is C11H10BNO2S and its molecular weight is 231.08. The purity is usually 95%.
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Properties

IUPAC Name

(6-phenylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTKVNHGSMDTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)SC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of 2-(Phenylthio)pyridine-5-boronic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Phenylthio)pyridine-5-boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a versatile scaffold in drug design; a phenylthioether linkage, which can modulate electronic properties and biological activity; and a boronic acid moiety, a key functional group for Suzuki-Miyaura cross-coupling reactions and for forming reversible covalent bonds with diols, as seen in sensors and therapeutic agents.[1][2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems.

This technical guide provides a detailed predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the experimental protocols for acquiring this data, offering insights into the causal relationships behind methodological choices.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom and the connectivity of the molecular framework. A challenge often encountered with boronic acids is their propensity to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broadened signals or the appearance of multiple sets of peaks in NMR spectra.[3] To mitigate this, it is advisable to run NMR experiments in solvents like methanol-d₄ or DMSO-d₆, which can help break up these oligomers.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the boronic acid group, and the electron-donating effect of the sulfur atom.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.8 - 9.0s1HH6 (Pyridine)
~8.1 - 8.3d1HH4 (Pyridine)
~7.4 - 7.6m5HPhenyl Protons
~7.2 - 7.4d1HH3 (Pyridine)
~4.0 - 6.0br s2HB(OH)₂

Causality of Predictions:

  • H6: The proton adjacent to the nitrogen and ortho to the boronic acid group is expected to be the most deshielded due to the combined inductive and anisotropic effects of these groups.

  • H4: This proton is meta to the sulfur and ortho to the boronic acid, leading to a downfield shift.

  • Phenyl Protons: The five protons of the phenyl ring are expected to appear as a complex multiplet in the aromatic region.

  • H3: This proton is ortho to the electron-donating sulfur atom, which would typically shield it. However, its position on the electron-deficient pyridine ring results in a net chemical shift in the aromatic region.

  • B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on concentration, temperature, and solvent. They often appear as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O or methanol-d₄.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm) Assignment
~160 - 165C2 (Pyridine)
~150 - 155C6 (Pyridine)
~140 - 145C4 (Pyridine)
~135 - 140C-S (Phenyl)
~130 - 135C-H (Phenyl)
~128 - 130C-H (Phenyl)
~125 - 128C-H (Phenyl)
~120 - 125C3 (Pyridine)
Not ObservedC5-B (Pyridine)

Causality of Predictions:

  • C2: The carbon atom bonded to both the nitrogen and sulfur is expected to be significantly downfield.

  • Pyridine Carbons (C6, C4): These carbons are deshielded due to the electronegativity of the nitrogen and the boronic acid group.

  • Phenyl Carbons: The chemical shifts of the phenyl carbons will be in the typical aromatic region.

  • C3: The carbon ortho to the sulfur will be influenced by its electron-donating character.

  • C5-B: The carbon attached to the boron atom often shows a weak or unobservable signal due to quadrupolar relaxation of the boron nucleus.

C. Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, methanol-d₄). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: 30° pulse angle, 2-5 second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans and a longer acquisition time will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the ¹H NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Add Internal Standard (Optional) prep1->prep2 acq1 Tune and Shim Spectrometer prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration (1H) proc3->proc4

Workflow for NMR Data Acquisition and Processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

A. Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3200 - 3600Broad, StrongO-H stretchB(OH)₂
3000 - 3100MediumC-H stretchAromatic
1550 - 1600Medium-StrongC=C and C=N stretchPyridine Ring
1450 - 1500MediumC=C stretchPhenyl Ring
1310 - 1380StrongB-O stretchBoronic Acid
1150 - 1200MediumC-S stretchThioether
690 - 770StrongC-H out-of-plane bendAromatic

Causality of Predictions:

  • O-H Stretch: The hydroxyl groups of the boronic acid will exhibit a broad and strong absorption band due to hydrogen bonding.

  • Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹.

  • Ring Vibrations: The pyridine and phenyl rings will have characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region.

  • B-O Stretch: A strong band corresponding to the B-O single bond stretch is a key indicator of the boronic acid functionality.

  • C-S Stretch: The thioether linkage will have a characteristic stretching vibration, although it may be weak.

  • Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the fingerprint region, which can be indicative of the substitution pattern.

B. Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the preferred method for solid samples as it requires minimal sample preparation.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the Fourier transform and background subtraction.

    • Identify and label the significant absorption peaks.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place Sample on ATR Crystal prep2 Apply Pressure prep1->prep2 acq1 Collect Background Spectrum prep2->acq1 acq2 Collect Sample Spectrum acq1->acq2 proc1 Automatic Fourier Transform & Subtraction acq2->proc1 proc2 Peak Identification proc1->proc2

Workflow for ATR-FTIR Data Acquisition.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.

A. Predicted Mass Spectrum

The molecular weight of this compound (C₁₁H₁₀BNO₂S) is approximately 247.05 g/mol .

Predicted m/z Ion Notes
248.05[M+H]⁺Protonated molecular ion (positive ion mode).
246.04[M-H]⁻Deprotonated molecular ion (negative ion mode).
230.04[M-H₂O+H]⁺Loss of water from the protonated molecule.
138.03[M-PhS]⁺Fragmentation involving cleavage of the C-S bond.

Causality of Predictions:

  • [M+H]⁺ and [M-H]⁻: In ESI, the formation of the protonated or deprotonated molecular ion is common, depending on the polarity of the ionization source.

  • [M-H₂O+H]⁺: Boronic acids are known to readily lose water. This dehydration product is a very common observation in the mass spectra of these compounds.

  • Fragmentation: The C-S bond is a likely point of fragmentation, leading to the loss of the phenylthio group.

B. Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument Setup (LC-MS):

    • Use a liquid chromatograph coupled to a mass spectrometer (LC-MS). The LC can be used to purify the sample before it enters the mass spectrometer.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • If further structural information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Processing:

    • Analyze the mass spectra to determine the m/z values of the parent and fragment ions.

    • Use the isotopic pattern to confirm the elemental composition. Boron has two main isotopes, ¹⁰B (20%) and ¹¹B (80%), which will result in a characteristic isotopic signature for boron-containing fragments.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS) cluster_proc Data Analysis prep1 Prepare Dilute Solution in ESI-compatible Solvent acq1 Optimize ESI Source Parameters prep1->acq1 acq2 Acquire Full Scan MS acq1->acq2 acq3 Perform MS/MS (Optional) acq2->acq3 proc1 Identify Molecular and Fragment Ions acq3->proc1 proc2 Analyze Isotopic Pattern proc1->proc2

Workflow for LC-MS Data Acquisition and Analysis.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. While awaiting experimental verification, the predicted NMR, IR, and MS data, grounded in the established principles of spectroscopy and the analysis of analogous compounds, serve as a valuable reference for researchers working with this molecule. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. The synthesis and full characterization of this compound would be a valuable contribution to the chemical literature.

References

  • Semantic Scholar. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Retrieved from [Link]

  • Organic Process Research & Development. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

Methodological & Application

Chan-Lam coupling with 2-(Phenylthio)pyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chan-Lam Coupling with 2-(Phenylthio)pyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to performing the Chan-Lam cross-coupling reaction using this compound. As a foundational tool in modern synthetic chemistry, the Chan-Lam reaction offers a powerful and mild method for the formation of carbon-heteroatom bonds, which are ubiquitous in pharmaceutically active compounds.[1][2][3] The 2-(phenylthio)pyridine scaffold itself is a privileged structure in medicinal chemistry, with derivatives showing promise as anti-inflammatory agents and other therapeutic roles.[4][5][6] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, enabling researchers to intelligently adapt and troubleshoot the protocols for their specific synthetic challenges.

Reaction Principle and Mechanistic Overview

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed oxidative cross-coupling of a boronic acid with an N-H or O-H containing compound to form a new carbon-nitrogen or carbon-oxygen bond, respectively.[7][8] A key advantage of this reaction is its operational simplicity; it is often conducted at room temperature and is open to the air, as molecular oxygen typically serves as the terminal oxidant to regenerate the active catalyst.[7][8][9]

The precise mechanism has been a subject of extensive study, with a generally accepted catalytic cycle involving copper in the +1, +2, and possibly +3 oxidation states.[7][8]

The catalytic cycle can be summarized in four key steps:

  • Ligand Exchange: The heteroatom nucleophile (e.g., an amine, R²-NH₂) coordinates to the copper(II) catalyst, displacing a ligand (like acetate) to form a copper-nucleophile complex.[10]

  • Transmetalation: The organoboronic acid (in this case, this compound) transfers its aryl group to the copper center. This step forms a key copper-aryl intermediate.

  • Reductive Elimination: The C-N or C-O bond is formed from the copper intermediate, releasing the desired coupled product. This step reduces the copper center, typically to a Cu(I) species.[7][10]

  • Oxidation: The resulting Cu(I) species is re-oxidized back to the active Cu(II) state by an oxidant, which is commonly oxygen from the ambient air, allowing the catalytic cycle to continue.[10][11]

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs CuII Cu(II) Catalyst (e.g., Cu(OAc)₂) Intermediate1 [Cu(II)-NR²H₂] Complex CuII->Intermediate1 + R²-NH₂ (Ligand Exchange) Intermediate2 [Ar-Cu(II)-NR²H₂] Intermediate Intermediate1->Intermediate2 + Ar-B(OH)₂ (Transmetalation) CuI Cu(I) Species Intermediate2->CuI Reductive Elimination Product Coupled Product (Ar-NH-R²) Intermediate2->Product Product Released CuI->CuII Oxidation (O₂) BoronicAcid 2-(Phenylthio)pyridine- 5-boronic acid (Ar-B(OH)₂) Nucleophile Nucleophile (e.g., R²-NH₂)

Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.

Key Experimental Parameters and Considerations

The success of the Chan-Lam coupling with this compound hinges on the judicious selection of several key parameters. The presence of both a pyridine nitrogen and a thioether sulfur in the substrate makes it moderately electron-deficient and introduces a potential site for catalyst coordination or poisoning, which must be considered.

ParameterCommon ChoicesRationale & Field Insights for this compound
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuClCu(OAc)₂ is the most common, inexpensive, and generally effective catalyst.[1] Its acetate counter-ion can also function as a mild base. For challenging couplings, the more Lewis-acidic Cu(OTf)₂ may offer improved reactivity.[12]
Nucleophile Amines, anilines, amides, phenols, alcohols, thiolsThe protocol is broadly applicable. Primary and secondary aliphatic/aromatic amines and phenols are excellent substrates. The nucleophilicity and pKa of the substrate will influence the choice of base and solvent.
Base Pyridine, Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃A base is often required to facilitate the deprotonation of the nucleophile. Pyridine is an excellent choice as it is a non-nucleophilic base that can also serve as a ligand to stabilize the copper catalyst.[7][13] For less acidic nucleophiles, a stronger organic base like Et₃N or an inorganic base may be required.
Solvent Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN), TolueneDCM is a standard solvent for Chan-Lam couplings, effectively solubilizing the copper catalyst and organic reagents.[1] For couplings involving more polar substrates or for improved yields in some cases, Methanol has been shown to be a preferred solvent.[12]
Atmosphere Open to AirA major advantage is that the reaction typically uses oxygen from the air as the terminal oxidant, eliminating the need for inert atmosphere techniques.[8][14] Running the reaction under an inert atmosphere will often result in no product formation.[15]
Additives/Ligands None, Pyridine, 4-DMAP, BipyridineWhile many Chan-Lam reactions are "ligand-free," the addition of a ligand can enhance catalyst solubility and turnover.[1] Pyridine often serves this dual role.[7] In cases of low yield, adding a catalytic amount of a ligand like 4-dimethylaminopyridine (DMAP) or a bidentate ligand may be beneficial.[16][17]

Detailed Experimental Protocols

The following protocols are robust starting points for the N-arylation and O-arylation of substrates using this compound. Note: These are generalized procedures; optimization may be necessary for specific substrates.

Experimental_Workflow start Start setup Reaction Setup: Add nucleophile, Cu(OAc)₂, base, and solvent to a flask. start->setup add_boronic Add 2-(Phenylthio)pyridine- 5-boronic acid. setup->add_boronic react Stir Reaction at RT: Open to air. Monitor by TLC/LC-MS. add_boronic->react workup Aqueous Work-up: Quench reaction, dilute with organic solvent, wash with water/brine. react->workup purify Purification: Dry organic layer, concentrate, and purify via flash column chromatography. workup->purify product Isolate Pure Product purify->product

Caption: Standard experimental workflow for a Chan-Lam coupling reaction.

Protocol 1: N-Arylation of Benzylamine

This protocol details the coupling of this compound with benzylamine, a representative primary amine.

Materials:

  • This compound (e.g., 259 mg, 1.0 mmol, 1.0 equiv)

  • Benzylamine (130 mg, 1.2 mmol, 1.2 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 18 mg, 0.1 mmol, 10 mol%)

  • Pyridine (158 mg, 2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous NH₄Cl, water, and brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate (18 mg, 0.1 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (10 mL), followed by benzylamine (130 mg, 1.2 mmol) and pyridine (158 mg, 2.0 mmol). Stir the resulting blue suspension for 10-15 minutes at room temperature.

  • Initiation: Add this compound (259 mg, 1.0 mmol) to the flask in one portion. The flask should be left open to the atmosphere (e.g., loosely capped or pierced with a needle).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the boronic acid starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution and stir for 15 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-(phenylthio)pyridin-5-amine.

Protocol 2: O-Arylation of Phenol

This protocol details the coupling of this compound with phenol.

Materials:

  • This compound (e.g., 259 mg, 1.0 mmol, 1.0 equiv)

  • Phenol (113 mg, 1.2 mmol, 1.2 equiv)

  • Copper(II) Acetate (Cu(OAc)₂, 36 mg, 0.2 mmol, 20 mol%)

  • Triethylamine (Et₃N, 202 mg, 2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • 4Å Molecular Sieves (approx. 200 mg)

  • Saturated aqueous NH₄Cl, water, and brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate (36 mg, 0.2 mmol), phenol (113 mg, 1.2 mmol), and activated 4Å molecular sieves (approx. 200 mg).

  • Reagent Addition: Add anhydrous dichloromethane (10 mL) followed by triethylamine (202 mg, 2.0 mmol). Stir the suspension for 10-15 minutes at room temperature.

  • Initiation: Add this compound (259 mg, 1.0 mmol) to the flask. Ensure the flask is open to the air.

  • Reaction: Stir the mixture vigorously at room temperature. O-couplings can sometimes be slower than N-couplings; monitor the reaction progress by TLC or LC-MS over 24-48 hours. Gentle heating (e.g., 40 °C) may be required if the reaction is sluggish.[10]

  • Work-up: Upon completion, filter off the molecular sieves and quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with 1M NaOH (2 x 15 mL) to remove excess phenol, followed by water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 5-phenoxy-2-(phenylthio)pyridine.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently reactive nucleophile. 3. Protodeboronation of boronic acid.1. Use a fresh bottle of Cu(OAc)₂. Consider switching to Cu(OTf)₂. 2. Use a stronger base (e.g., K₂CO₃). Gentle heating (40-60 °C) may be necessary. 3. Add molecular sieves to remove adventitious water. Ensure solvent is anhydrous.
Formation of Side Products 1. Homocoupling of the boronic acid (biaryl formation). 2. Oxidation of the starting materials.1. Lower the reaction temperature. Add a coordinating ligand like pyridine or bipyridine to modulate catalyst activity. 2. Ensure the reaction is not overheated. If using an oxidant other than air, ensure stoichiometry is correct.
Difficult Purification Co-elution of product with unreacted starting material or byproducts.Adjust the polarity of the chromatography eluent. If the product is basic, an amine-treated silica gel or adding 1% Et₃N to the eluent can improve separation.

References

  • Application Notes and Protocols for Chan-Lam Coupling Reactions with Isobutylboronic Acid. Benchchem.
  • Griffin, J., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews. Available at: [Link]

  • Chan–Lam coupling. Wikipedia. Available at: [Link]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan−Lam Coupling of Primary Sulfonamides. The Doyle Group.
  • Copper-Catalyzed Enantioconvergent Chan-Lam Coupling: Efficient Synthesis Strategies for Chiral Benzylic Amides. Oreate AI Blog.
  • Application Notes and Protocols for Ethylboronic Acid in Chan-Lam Coupling Reactions. Benchchem.
  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. ACS Publications. Available at: [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry.
  • Lam, P. Y. S., et al. (2010).
  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides. ChemRxiv. Available at: [Link]

  • Emerson, D. W., et al. (2018). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. Available at: [Link]

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. Royal Society of Chemistry.
  • A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Tetrahedron Letters.
  • Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. Available at: [Link]

  • Herradura, P. S., et al. (2000). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters. Available at: [Link]

  • Cu-catalyzed C(sp2)–N-bond coupling of boronic acids and cyclic imides. Semantic Scholar. Available at: [Link]

  • C–N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate. RSC Publishing. Available at: [Link]

  • Haviv, F., et al. (1983). 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. PubMed. Available at: [Link]

  • Chan-Lam Coupling. YouTube. Available at: [Link]

  • 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. ACS Publications. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • The Role of 2-Phenylpyridine in Pharmaceutical Synthesis and Discovery.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

Sources

Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination of 2-Halopyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-aminopyridines is a cornerstone of modern medicinal chemistry, as this scaffold is a key pharmacophore in numerous therapeutic agents.[1][2] The Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of C-N bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[3][4] However, the application of this reaction to 2-halopyridine precursors presents a unique set of challenges, primarily stemming from the propensity of the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[5] This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of 2-aminopyridines, offering detailed mechanistic insights, field-proven protocols, and troubleshooting strategies to enable researchers, scientists, and drug development professionals to successfully navigate the complexities of this transformation.

The Challenge of 2-Halopyridines in Buchwald-Hartwig Amination

The core difficulty in the Buchwald-Hartwig amination of 2-halopyridines lies in the Lewis basicity of the pyridine nitrogen atom. This nitrogen can act as a ligand, coordinating to the palladium center and effectively poisoning the catalyst.[5] This coordination can sequester the active catalyst from the catalytic cycle, leading to low yields or complete reaction failure. The choice of the halogen on the pyridine ring also plays a crucial role, with the reactivity generally following the order of I > Br > Cl. Aryl chlorides are notoriously less reactive, and their C-Cl bond's oxidative addition to the Pd(0) complex is often the rate-limiting step, frequently requiring more specialized catalytic systems and higher temperatures.[6]

To overcome these challenges, a carefully optimized catalytic system is paramount. The key to success lies in the judicious selection of a sterically hindered and electron-rich phosphine ligand. These bulky ligands serve a dual purpose: they stabilize the palladium catalyst and create a sterically crowded environment around the metal center, which disfavors the coordination of the pyridine nitrogen.[5]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3][4] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim HX_Base [Base-H]⁺X⁻ RedElim->Pd0 Product (Ar-NR₂) Product 2-Aminopyridine (Ar-NR₂) ArX 2-Halopyridine (Ar-X) Amine Amine (R₂NH) Base Base

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halopyridine (Ar-X), forming a Pd(II) complex.[7]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.[4]

  • Reductive Elimination: The final step is the reductive elimination of the 2-aminopyridine product (Ar-NR₂), regenerating the active Pd(0) catalyst.[7]

A potential side reaction that can compete with reductive elimination is β-hydride elimination from the amide, leading to hydrodehalogenation of the starting material and the formation of an imine.[3]

Key Reaction Parameters and Component Selection

The success of the Buchwald-Hartwig amination of 2-halopyridines is highly dependent on the careful selection of the reaction components.

Palladium Precatalysts

While traditional palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern palladium precatalysts are often preferred.[8][9] These are air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, leading to more reproducible results and often requiring lower catalyst loadings.[10] The use of precatalysts can also minimize the formation of palladium black, which is indicative of catalyst decomposition.[10] The Buchwald G3 and G4 precatalysts are particularly effective for challenging C-N cross-coupling reactions.

Ligands

The choice of ligand is arguably the most critical factor for the successful amination of 2-halopyridines. Sterically hindered, electron-rich biarylphosphine ligands are essential to prevent catalyst poisoning by the pyridine nitrogen.[5][6]

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of aryl chlorides and bromides.[6][11]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften shows excellent performance where other ligands fail, particularly with challenging substrates.[6]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for coupling primary amines and amides.[12]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA bidentate ligand that can be effective in certain cases, particularly when used with DBU as a base.[13]

A systematic screening of ligands is often the most effective approach to identify the optimal choice for a specific substrate combination.[5]

Bases

A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine-palladium complex.[14] Sodium tert-butoxide (NaOtBu) is the most commonly used and often the most effective base for these reactions.[5][6] Other bases such as potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) can also be employed, particularly if the substrate is sensitive to NaOtBu.[6][15] The choice of base can significantly impact the reaction outcome, and its solubility in the reaction solvent is an important consideration.[16]

Solvents

Anhydrous, degassed solvents are crucial for the success of this reaction, as oxygen and moisture can deactivate the catalyst. Toluene and 1,4-dioxane are the most frequently used and generally most effective solvents.[5] Other ethereal solvents like tetrahydrofuran (THF) or aromatic hydrocarbons may also be suitable. It is important to note that chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by coordinating to the palladium center.

Experimental Protocols

The following protocols provide a general framework for performing the Buchwald-Hartwig amination of 2-halopyridines. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Addition Addition of Reagents (Aryl halide, Amine, Base, Ligand, Pd Precatalyst) Setup->Addition Solvent Addition of Anhydrous, Degassed Solvent Addition->Solvent Reaction Reaction at Elevated Temperature (e.g., 80-110 °C) Solvent->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Reaction Workup (Cooling, Dilution, Filtration) Monitoring->Workup Upon Completion Extraction Aqueous Wash & Extraction Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Characterization Purification->Analysis

Sources

Application Notes and Protocols for 2-(Phenylthio)pyridine-5-boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: The Strategic Importance of 2-(Phenylthio)pyridine-5-boronic Acid in Drug Discovery

In the landscape of modern medicinal chemistry, this compound has emerged as a pivotal building block, particularly in the design of novel enzyme inhibitors. Its unique structural architecture, combining a pyridine ring, a phenylthio ether linkage, and a reactive boronic acid moiety, offers a versatile platform for synthesizing complex molecules with significant therapeutic potential. The pyridine core is a common feature in many pharmaceuticals, often contributing to aqueous solubility and the ability to form key hydrogen bonds with biological targets[1]. The phenylthio group provides a lipophilic element that can engage in hydrophobic and π-stacking interactions within enzyme active sites, while the boronic acid functional group is a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction[2].

This guide provides an in-depth exploration of the applications of this compound, with a specific focus on its role in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are critical regulators of tryptophan metabolism and have been identified as key targets in cancer immunotherapy due to their role in mediating tumor-induced immune suppression[3][4][5]. By catalyzing the first and rate-limiting step in the kynurenine pathway, IDO1 and TDO deplete the essential amino acid tryptophan and produce metabolites that suppress the activity of effector T cells, thereby allowing cancer cells to evade the immune system[3][4]. The inhibition of these enzymes is a promising strategy to restore anti-tumor immunity[3][4][5].

These application notes will provide detailed, field-proven protocols for the synthesis of this compound, its application in the Suzuki-Miyaura coupling for the construction of advanced intermediates, and the subsequent biological evaluation of the final compounds as IDO1/TDO inhibitors.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a commercially available dihalopyridine. The following protocol is a robust and scalable method adapted from established procedures for analogous compounds, involving a nucleophilic aromatic substitution followed by a lithium-halogen exchange and borylation.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 5-Bromo-2-(phenylthio)pyridine

  • Reagents and Materials:

    • 2-Chloro-5-bromopyridine

    • Thiophenol

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware for extraction and filtration.

  • Procedure:

    • To a solution of 2-chloro-5-bromopyridine (1.0 eq) in DMF, add thiophenol (1.1 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-2-(phenylthio)pyridine.

Step 2: Synthesis of this compound

  • Reagents and Materials:

    • 5-Bromo-2-(phenylthio)pyridine

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

    • Triisopropyl borate

    • Hydrochloric acid (HCl, 1 M aqueous solution)

    • Diethyl ether

    • Dry ice/acetone bath

    • Schlenk flask and syringe techniques for handling air-sensitive reagents.

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5-bromo-2-(phenylthio)pyridine (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

    • To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Borylation 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine Reaction_1 K2CO3, DMF 80 °C 2-Chloro-5-bromopyridine->Reaction_1 Thiophenol Thiophenol Thiophenol->Reaction_1 5-Bromo-2-(phenylthio)pyridine 5-Bromo-2-(phenylthio)pyridine Reaction_1->5-Bromo-2-(phenylthio)pyridine Intermediate 5-Bromo-2-(phenylthio)pyridine Reaction_2 1. n-BuLi, THF, -78 °C 2. Triisopropyl borate 3. HCl quench Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product Suzuki_Coupling_Workflow Boronic_Acid This compound Catalyst_System Pd Catalyst Base Solvent Boronic_Acid->Catalyst_System Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Catalyst_System Coupled_Product Biaryl Product (e.g., IDO1/TDO Inhibitor) Catalyst_System->Coupled_Product Enzyme_Assay_Workflow Start Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) Step1 Add Inhibitor/Vehicle to Plate Start->Step1 Step2 Add Enzyme (IDO1 or TDO) Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Initiate Reaction with L-Tryptophan Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Stop Reaction with TCA Step5->Step6 Step7 Hydrolyze to Kynurenine Step6->Step7 Step8 Develop Color with Ehrlich's Reagent Step7->Step8 Step9 Measure Absorbance at 480 nm Step8->Step9 End Calculate IC50 Step9->End

Sources

Advanced Application Note: Modular Synthesis Using 2-(Phenylthio)pyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-(Phenylthio)pyridine-5-boronic acid in organic synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (CAS: 1256256-42-4) acts as a bifunctional "linchpin" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional handles:

  • C-5 Boronic Acid: A nucleophilic handle for Suzuki-Miyaura cross-coupling.

  • C-2 Phenylthio Ether: An electrophilic "mask" that can be activated for Liebeskind-Srogl cross-coupling or oxidized for Nucleophilic Aromatic Substitution (

    
    ).
    

This guide details the sequential functionalization strategies that allow researchers to use this molecule for Diversity-Oriented Synthesis (DOS) of polysubstituted pyridines, a privilege structure in kinase inhibitors and GPCR ligands.

Strategic Reaction Map

The following workflow illustrates the divergent pathways available from the core scaffold. The boronic acid is typically engaged first (Path A) to avoid chemoselectivity issues, followed by activation of the sulfide (Path B or C).

ReactionMap Start 2-(Phenylthio)pyridine- 5-boronic acid Intermed 5-Aryl-2-(phenylthio)pyridine (Intermediate) Start->Intermed Step 1: Suzuki Coupling (Ar-X, Pd cat.) Prod_LS 2,5-Diarylpyridine (via Liebeskind-Srogl) Intermed->Prod_LS Path A: Desulfitative Coupling (Ar'-B(OH)2, Pd/CuTC) Prod_SNAr 2-Amino/Alkoxy-5-arylpyridine (via Oxidation/SNAr) Intermed->Prod_SNAr Path B: Oxidation (mCPBA) -> Displacement (HNR2)

Figure 1: Divergent synthetic workflow. The scaffold allows sequential C-5 arylation followed by C-2 functionalization.

Critical Handling & Mechanistic Insights

Stability and Protodeboronation

Pyridine boronic acids, particularly those with electron-withdrawing groups, are prone to protodeboronation (loss of the boron group) under aqueous basic conditions.

  • Insight: The 2-phenylthio group is electron-donating by resonance, which stabilizes the C-5 position compared to 2-fluoro or 2-nitro analogs. However, prolonged exposure to high temperatures in aqueous base should still be minimized.

  • Recommendation: Use mild bases (e.g.,

    
     or 
    
    
    
    ) and anhydrous conditions if possible, or switch to the N-methyliminodiacetic acid (MIDA) boronate ester if storage stability is required [1].
Catalyst Poisoning by Sulfur

The thioether moiety can coordinate to Palladium (Pd), potentially poisoning the catalyst during the initial Suzuki coupling.

  • Insight: While the phenylthio group is bulky, it is still a soft Lewis base.

  • Solution: Use highly active catalyst systems with bulky phosphine ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) that outcompete the sulfur for metal coordination.

Experimental Protocols

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

Objective: To install an aryl group at the C-5 position while leaving the C-2 sulfide intact.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a microwave vial with the boronic acid (1.0 mmol), aryl halide (1.0 mmol), and

    
     (25 mg).
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M aq.

    
     (1 mL).
    
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Note: Microwave irradiation at 100°C for 30 mins is a viable alternative for sluggish substrates.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and wash with water. The thioether is lipophilic; ensure thorough extraction.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Checkpoint: The product should be a 5-aryl-2-(phenylthio)pyridine. Verify the integrity of the -SPh group via ¹H NMR (multiplet at ~7.4–7.6 ppm).

Protocol B: C-2 Functionalization via Liebeskind-Srogl Coupling

Objective: To replace the C-2 phenylthio group with a second carbon substituent (Desulfitative Coupling). Mechanism: This reaction utilizes a Copper(I) cofactor to activate the C-S bond, allowing transmetallation to Palladium [2].

Reagents:

  • 5-Aryl-2-(phenylthio)pyridine (from Protocol A) (1.0 equiv)

  • Boronic Acid (2nd coupling partner) (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: TFP (Tri-2-furylphosphine) (20 mol%)

  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: This reaction is oxygen-sensitive . Flame-dry the reaction vessel and cool under Argon.

  • Addition: Add the thioether substrate (0.5 mmol), the second boronic acid (0.75 mmol), CuTC (1.0 mmol),

    
     (23 mg), and TFP (23 mg).
    
  • Reaction: Add anhydrous THF (5 mL). Heat to 50°C for 12–18 hours.

    • Visual Cue: The reaction mixture often turns dark/black as Pd(0) is generated.

  • Workup: Filter the mixture through a pad of Celite to remove copper residues. Wash the pad with EtOAc.

  • Purification: Silica gel chromatography.

    • Note: This protocol forms a C-C bond at the C-2 position, effectively "excising" the sulfur atom.

Protocol C: C-2 Functionalization via Oxidation &

Objective: To activate the C-2 position for nucleophilic displacement by amines or alkoxides.

Step 1: Oxidation [1]

  • Dissolve the 5-aryl-2-(phenylthio)pyridine in DCM at 0°C.

  • Add m-CPBA (2.2 equiv) portion-wise.

  • Stir at RT for 2 hours.

  • Quench with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and 
    
    
    
    . Isolate the sulfone.

Step 2:


 Displacement 
  • Dissolve the sulfone intermediate in DMF or DMSO.

  • Add the nucleophile (e.g., primary amine, 2.0 equiv) and base (

    
     or DIPEA).
    
  • Heat to 60–80°C. The sulfone is an excellent leaving group, yielding the 2-amino-5-arylpyridine.

Comparative Data: Pathway Selection

FeatureLiebeskind-Srogl (Path A)Oxidation +

(Path B)
Bond Formed C(sp²)–C(sp²) (Biaryl)C(sp²)–N or C(sp²)–O
Reagents Boronic Acids, CuTC, PdAmines/Alcohols, mCPBA
Conditions Neutral, AnhydrousOxidative, then Basic
Tolerance High FG tolerance (esters, nitriles)Sensitive to oxidizable groups
Key Advantage Access to 2,5-diaryl pyridinesAccess to amino-pyridines (Kinase hinge binders)

Mechanistic Visualization: Liebeskind-Srogl Cycle

Understanding the cooperative Pd-Cu cycle is essential for troubleshooting low yields in Protocol B.

LiebeskindMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-Pd-SPh) Pd0->OxAdd + Substrate (R-SPh) TransMet Transmetallation (R-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / CuTC Cu_Cycle Cu(I)TC Cycle Scavenges -SPh OxAdd->Cu_Cycle SPh transfer to Cu RedElim Reductive Elimination (Product R-Ar') TransMet->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle. The Copper cofactor (CuTC) is critical for transmetallating the boronic acid and sequestering the thiolate leaving group, preventing Pd poisoning.

Troubleshooting & FAQs

Q: My Suzuki coupling (Protocol A) yield is low (<30%).

  • A: Check for protodeboronation.[1] If the starting material disappears but no product forms (and you see de-borylated pyridine), switch to anhydrous conditions using

    
     in Toluene/DMF at 100°C. Alternatively, use the MIDA boronate analog.
    

Q: The Liebeskind reaction (Protocol B) stalled.

  • A: Ensure the CuTC is fresh. CuTC is sensitive to moisture and oxidation. Also, ensure the boronic acid for the second step is used in excess (1.5–2.0 equiv) as the copper can sometimes facilitate homocoupling of the boronic acid.

Q: Can I perform the Liebeskind coupling before the Suzuki coupling?

  • A: Generally, no. The C-5 boronic acid is not compatible with the copper cofactor used in the Liebeskind reaction (it may transmetallate prematurely). It is standard practice to react the Boron handle first (Suzuki), then the Sulfur handle (Liebeskind).

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the synthesis of 2-pyridyl boronates.[2] Journal of the American Chemical Society, 129(21), 6716-6717.

  • Liebeskind, L. S., & Srogl, J. (2000). Thiol ester− boronic acid cross-coupling.[3][4][5][6] A mechanistically unprecedented and general ketone synthesis.[6] Journal of the American Chemical Society, 122(45), 11260-11261.

  • Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A new generation of the Liebeskind–Srogl protocol.[6] Journal of the American Chemical Society, 129(51), 15734-15735.

  • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C cross-coupling reaction.[3][4][5] Angewandte Chemie International Edition, 48(13), 2276-2286.

Sources

Troubleshooting & Optimization

Purification of Suzuki coupling products of 2-(Phenylthio)pyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Agent: Senior Application Scientist | Status: Active[1][2]

Overview: The "Double Trouble" Substrate

You are attempting a Suzuki-Miyaura coupling with 2-(Phenylthio)pyridine-5-boronic acid .[1] This is not a standard coupling; it represents a "perfect storm" of catalytic challenges.

  • The Pyridine Problem: The basic nitrogen at the 2-position makes the boronic acid inherently unstable (prone to rapid protodeboronation) and capable of coordinating to Palladium, arresting the catalytic cycle.

  • The Thioether (Sulfide) Problem: The phenylthio group is a soft Lewis base.[1] Sulfur is a notorious catalyst poison that binds irreversibly to soft transition metals (Pd), often requiring higher catalyst loading or specialized ligands.[2]

This guide treats your experiment as a troubleshooting ticket, addressing the three critical failure points: Reaction Stalling , Purification Streaking , and Palladium Leaching .

Workflow Visualization

The following diagram outlines the optimized critical path for this specific substrate, highlighting where standard protocols must be deviated.

G Start Start: Reaction Setup LigandChoice CRITICAL: Ligand Selection (Use S-Phos or XPhos) Start->LigandChoice BaseChoice Base Selection (Use K3PO4 or Cs2CO3 Avoid aqueous Na2CO3) LigandChoice->BaseChoice Prevent Poisoning Reaction Coupling Reaction (Anhydrous, 80-100°C) BaseChoice->Reaction Minimize Hydrolysis Check1 Check: Protodeboronation? Reaction->Check1 Check1->Start High De-boronation Workup Workup: Phase Separation (NO Oxidants!) Check1->Workup Conversion > 90% Scavenge Pd Scavenging (Thiol-Silica Resin) Workup->Scavenge Remove Pd Purification Column Chromatography (Deactivated Silica: +1% Et3N) Scavenge->Purification Final Pure Product Purification->Final

Caption: Optimized workflow for this compound coupling. Red nodes indicate high-risk failure points requiring specific intervention.

Ticket #001: Reaction Stalling & Low Conversion

Issue: "My reaction turns black immediately (Pd precipitation) or stalls at 40% conversion. I see the protodeboronated byproduct (2-phenylthiopyridine) in LCMS."

Diagnosis:

  • Catalyst Poisoning: The sulfur atom in the thioether and the pyridine nitrogen are competing with your phosphine ligands for the Palladium center.[1] Standard ligands like PPh3 are too weak to displace them.

  • Protodeboronation: 2-Pyridyl boronic acids are zwitterionic.[1] Under neutral or aqueous conditions, the C-B bond hydrolyzes rapidly, destroying your starting material before it couples.[2]

Resolution Protocol:

  • Step 1: Switch Ligands. You must use bulky, electron-rich Buchwald ligands.[2] S-Phos or XPhos are mandatory here.[1] They create a "protective shell" around the Pd, preventing the sulfur/nitrogen from poisoning the catalyst [1].

  • Step 2: Stabilize the Boron.

    • Immediate Fix: If using the free boronic acid, switch to the Pinacol Ester or MIDA Boronate . These are significantly more resistant to hydrolysis [2].[1]

    • Base Switch: Do not use aqueous Na2CO3.[1] Use anhydrous K3PO4 or Cs2CO3 in Dioxane or Toluene.[1] Water promotes protodeboronation; keep water content to the minimum required for the base solubility (or use a phase transfer catalyst).[1]

Ticket #002: Purification "Streaking" & Yield Loss

Issue: "I can't separate the product. It streaks from the baseline to the solvent front on TLC. I lose 30% of my mass on the column."

Diagnosis: Pyridine derivatives act as bases.[1] They interact strongly with the acidic silanol (Si-OH) groups on standard silica gel.[1] This causes "tailing" (streaking) and irreversible adsorption (mass loss).[1][2]

Resolution Protocol:

  • Method A: Silica Deactivation (The "Triethylamine Wash") [1]

    • Prepare your eluent system (e.g., Hexane/Ethyl Acetate).[1][2][3]

    • Add 1% to 3% Triethylamine (Et3N) to the mobile phase.[1][4]

    • Crucial Step: Pre-flush the column with this basic solvent before loading your sample.[1][4] This neutralizes the acidic silanol sites.[1]

    • Run the column.[1][4][5] The pyridine product will now elute as a tight, symmetrical band [3].

  • Method B: The "DCM/MeOH/NH4OH" System

    • If the product is polar, use DCM:MeOH (95:5) with 0.5% Ammonium Hydroxide (aq) .[1][2] The ammonia competes for the silanol sites more effectively than the pyridine.[1]

  • Method C: Switch Stationary Phase

    • Use Basic Alumina or Neutral Alumina instead of silica.[1] These phases lack the acidic protons that bind pyridines.[1]

Ticket #003: Palladium Removal (The Sulfur Trap)

Issue: "My product is colored (grey/brown) and fails elemental analysis for Pd limits (>1000 ppm). Standard Celite filtration didn't work."

Diagnosis: Sulfur-containing molecules (thioethers) are excellent ligands for Palladium.[1][2] The Pd is not just "stuck" in the matrix; it is chemically coordinated to your product.[1] Celite only removes bulk Pd metal, not soluble Pd-Product complexes.[2]

Resolution Protocol:

  • WARNING: Do NOT use oxidative washes (like bleach or hydrogen peroxide) to precipitate Pd.[1][2] This will oxidize your sulfide (thioether) to a sulfoxide (S=O) or sulfone (O=S=O), ruining the molecule.[1][2]

  • The Solution: Thiol-Modified Silica (SiliaMetS® Thiol) [1]

    • Dissolve crude product in THF or Ethyl Acetate.[1]

    • Add Thiol-functionalized silica scavenger (3-5 equivalents relative to Pd loading). The thiol on the resin binds Pd much tighter than the thioether on your molecule.

    • Stir at 50°C for 2-4 hours.

    • Filter.[1][5][6][7] The Pd stays on the resin; your product passes through.[1]

    • Verification: This method typically reduces Pd to <50 ppm [4].[1]

Troubleshooting FAQ
SymptomProbable CauseImmediate Action
LCMS shows mass of Product minus Boron (M-B(OH)2 + H) Protodeboronation. The C-B bond broke before coupling.[1][2]Switch to anhydrous conditions. Use Boronate Ester instead of Acid.[1] Lower reaction temp to 80°C.
Reaction turns black instantly upon heating "Pd Black" formation. Catalyst decomposed/aggregated.[1]Ligand failure.[1] Switch to S-Phos or XPhos .[1] Ensure strict oxygen-free (degassed) conditions.
Product co-elutes with Triphenylphosphine Oxide Poor Separation. Common if using PPh3 ligand.[1]Switch to S-Phos (byproducts are easier to separate).[1][2] Use the Et3N-buffered silica column described in Ticket #002.
Product smells like "rotten eggs" or garlic Sulfur degradation. Check if reaction conditions were too harsh (too basic/hot), causing C-S bond cleavage.[2]
References
  • Billingsley, K., & Buchwald, S. L. (2007).[2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society.[1][8] Link[1][2]

  • Knapp, D. M., et al. (2010).[2] MIDA Boronates: Stable, Slow-Release Boronic Acids for Suzuki-Miyaura Couplings.[2] Journal of the American Chemical Society.[1][8] Link[1][2]

  • Rochester University Chemistry Dept. (n.d.).[1] Tips for Flash Column Chromatography (Silica Deactivation). Link

  • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link[1][2]

Sources

Improving yield of Suzuki coupling with electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling of Electron-Deficient Pyridines

Status: Operational Ticket ID: SUZUKI-PY-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: Why is this reaction failing?

Welcome to the technical support hub. If you are here, you are likely experiencing one of two scenarios: either your catalyst has "died" (black precipitate) leaving unreacted starting material, or your boronic acid has vanished (protodeboronation) without forming the product.

Electron-deficient pyridines (e.g., 2-halopyridines, nitropyridines) present a paradox. Electronic theory suggests they should undergo Oxidative Addition (OA) rapidly due to the electron-poor ring. However, they fail frequently due to Lewis basicity (poisoning the catalyst) and instability (if the pyridine is the boron partner).

This guide deconstructs these failure modes into solvable engineering problems.

Module 1: The "Poisoning" Effect (Pyridine as Electrophile)

The Issue: The nitrogen atom in electron-deficient pyridines is a competent Lewis base. It coordinates to the Palladium (Pd) center, displacing phosphine ligands and forming an inactive Pd(Pyridine)n complex. This shuts down the catalytic cycle before it begins.

The Solution: Steric shielding.[1] You must use ligands that are bulky enough to physically block the pyridine nitrogen from binding to the Pd center, forcing the reaction through the C-X bond instead.

Recommended Ligand Systems
Ligand ClassSpecific LigandBest For...Mechanism of Action
Buchwald (Dialkylbiaryl phosphines) XPhos General purpose, high yields.Large lower-ring isopropyl groups prevent N-coordination.
Buchwald SPhos Aryl Chlorides.[2][3]High electron density facilitates OA of unreactive C-Cl bonds.
Bulky Alkyl Phosphines CataCXium A Sterically congested substrates.Adamantyl group provides extreme steric bulk.
NHC PEPPSI-IPr Difficult, highly basic substrates.Strong sigma-donation prevents ligand dissociation.
Visualizing the Failure Mode

The diagram below illustrates the competition between the productive cycle and the "Death Spiral" of catalyst poisoning.

SuzukiMechanism Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Pd-X species) Pd0->OxAdd Steric Ligand Allows OA Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Small Ligand Allows N-Binding PyHal Pyridine-Halide (Substrate) PyHal->OxAdd PyHal->Poison TransMet Transmetallation OxAdd->TransMet Prod Biaryl Product TransMet->Prod Prod->Pd0 Reductive Elimination

Caption: Figure 1. The "Death Spiral" (Red) occurs when the ligand is too small, allowing the pyridine nitrogen to bind Pd. Bulky ligands force the pathway toward Oxidative Addition (Green).

Module 2: The "Disappearing Boron" (Pyridine as Nucleophile)

The Issue: If you are trying to couple a 2-pyridyl boronic acid , you are fighting protodeboronation .[4][5] The electron-withdrawing nature of the pyridine ring, combined with the basic conditions required for Suzuki coupling, facilitates the cleavage of the C-B bond, replacing it with C-H. Your boronic acid converts to pyridine before it can couple.

The Solution: The "Slow-Release" Strategy. Do not use free boronic acids for 2-pyridyl couplings. Use MIDA Boronates .

Why MIDA?

MIDA (N-methyliminodiacetic acid) boronates are protected. Under mild aqueous basic conditions, they hydrolyze slowly.[4] This keeps the concentration of the unstable "free" boronic acid low—just enough to react with the catalyst, but not enough to accumulate and decompose.

Protocol Adjustment for MIDA Boronates:

  • Solvent: Dioxane/Water (essential for hydrolysis).

  • Temperature: 60–80 °C (required to uncage the MIDA).

  • Additive: Copper(II) Acetate (Cu(OAc)₂) is sometimes added as a co-catalyst to facilitate transmetallation (Liebeskind-Srogl variation), though modern precatalysts often render this unnecessary.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields <10%.

  • Diagnosis: "Palladium Black" formation. Your catalyst decomposed.

  • Fix: You likely used a Pd(II) salt (like Pd(OAc)₂) which failed to reduce to Pd(0) or was poisoned.

  • Action: Switch to a G3 or G4 Precatalyst (e.g., XPhos Pd G4).[2] These contain the active species pre-formed and stabilized, ensuring immediate entry into the catalytic cycle.

Q2: I see full consumption of the boronic acid, but the halide is untouched.

  • Diagnosis: Protodeboronation.[4][5][6][7]

  • Fix:

    • Switch to MIDA boronate or BF3K salt .

    • Use anhydrous conditions : Toluene, CsF (base), and 18-crown-6. Removing water stops the hydrolytic deboronation pathway.

Q3: Can I use K2CO3?

  • Answer: For robust substrates, yes. For electron-deficient pyridines, K3PO4 (Potassium Phosphate Tribasic) is superior. The phosphate anion is efficient at activating the boronate without triggering aggressive side reactions like

    
     (nucleophilic attack on the pyridine ring).
    

Module 4: The "Gold Standard" Protocol

This protocol is designed to be the starting point for optimization. It uses a G4 Precatalyst to eliminate induction periods and K3PO4 to balance activation vs. side reactions.

Workflow Diagram:

Protocol Start Start Mix 1. Mix Solids: 1.0 eq Py-Halide 1.2 eq Ar-MIDA/Boronate 2-3 mol% XPhos Pd G4 Start->Mix Solvent 2. Solvent/Base: 4:1 Dioxane:H2O 3.0 eq K3PO4 Mix->Solvent Degas 3. Degas: Sparge Ar (10 min) Solvent->Degas Heat 4. Heat: 80°C (2-4 hrs) Degas->Heat Workup 5. Workup Heat->Workup

Caption: Figure 2.[2] Standardized workflow using G4 precatalysts for maximum reliability.

Step-by-Step Procedure:
  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • 1.0 equiv Heteroaryl Halide (e.g., 2-chloropyridine).

    • 1.2–1.5 equiv Boronic Acid (or MIDA boronate).

    • 2.0–3.0 equiv K3PO4 (finely ground).

    • 2.0–3.0 mol% XPhos Pd G4 (or SPhos Pd G4 for chlorides).

  • Solvent Addition: Add THF/Water or Dioxane/Water (ratio 4:1 or 10:1).

    • Note: Concentration should be high (0.2 M to 0.5 M) to drive kinetics.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen is the enemy of Pd(0).

  • Reaction: Seal the vial and heat to 80 °C . Monitor by LCMS at 1 hour.

    • If using MIDA boronates: Ensure temperature is at least 60 °C to drive hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[4] Dry organic layer over MgSO4.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][6][8] Journal of the American Chemical Society, 132(22), 7600–7601.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Phenylthio)pyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Key Building Block

2-(Phenylthio)pyridine-5-boronic acid is a vital heterocyclic building block in modern medicinal chemistry, particularly in the synthesis of novel kinase inhibitors and other pharmacologically active agents through Suzuki-Miyaura cross-coupling reactions. The purity and accurate quantification of this intermediate are paramount, as impurities can propagate through synthetic steps, impacting reaction yields, downstream purification, and the safety and efficacy of the final active pharmaceutical ingredient (API).

However, boronic acids as a class present unique analytical hurdles. They are susceptible to dehydration to form cyclic boroxine anhydrides and can exhibit poor ionization efficiency and thermal instability, complicating analysis by common chromatographic techniques.[1][2] This guide provides an in-depth comparison of orthogonal analytical methods for the characterization of this compound and outlines a robust framework for their cross-validation, ensuring data integrity and regulatory confidence in accordance with ICH and FDA guidelines.[3][4][5][6]

The Rationale for Orthogonal Method Cross-Validation

Analytical method validation demonstrates that a procedure is fit for its intended purpose.[7] Cross-validation, as defined by ICH Q2(R2), is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose, ensuring consistent and reliable results across different techniques.[8][9] This is not merely a confirmatory exercise but a cornerstone of a robust quality control strategy. By employing orthogonal methods—techniques that rely on different chemical or physical principles—we can gain a more comprehensive and trustworthy understanding of an analyte's purity profile. A high-purity result from a single method could be misleading if a significant impurity co-elutes or does not respond to the detector. Cross-validation with an orthogonal method provides a vital, independent verification of the primary method's accuracy and specificity.

G cluster_0 Method A Validation (e.g., HPLC-UV) cluster_1 Method B Validation (e.g., qNMR) cluster_2 Cross-Validation Study A_Dev Develop HPLC-UV Method A_Val Validate per ICH Q2(R2) (Accuracy, Precision, Linearity, etc.) A_Dev->A_Val A_Report Validation Report A A_Val->A_Report CV_Sample Prepare Sample Set (e.g., 3 Batches, Spiked Samples) A_Report->CV_Sample Method A is Validated B_Dev Develop qNMR Method B_Val Validate per ICH Q2(R2) (Specificity, Precision, Linearity, etc.) B_Dev->B_Val B_Report Validation Report B B_Val->B_Report B_Report->CV_Sample Method B is Validated CV_Analyze_A Analyze Samples with Method A CV_Analyze_B Analyze Samples with Method B CV_Compare Statistically Compare Results (e.g., Bland-Altman, t-test) CV_Report Cross-Validation Report Conclusion Methods are Cross-Validated CV_Report->Conclusion

Comparative Analysis of Key Analytical Techniques

The selection of analytical methods for this compound must address its inherent chemical properties. We will compare four powerful, orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: A cornerstone of pharmaceutical analysis, reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is quantified by its absorbance of UV light.

  • Expertise & Causality: For boronic acids, HPLC method development is non-trivial. The boronic acid moiety is polar, leading to poor retention on standard C18 columns. Furthermore, boronic acid esters are prone to on-column hydrolysis.[10][11][12] Therefore, a successful method often requires a polar-embedded or polar-endcapped column to improve retention and peak shape. The mobile phase composition is critical; using low pH with a buffer like formic or phosphoric acid can suppress the ionization of the boronic acid group, improving retention.[13] An isocratic or gradient elution with acetonitrile or methanol as the organic modifier is typically employed.

  • Advantages: Widely available, robust, excellent for routine quality control, and provides high-precision data.

  • Limitations: Requires a chromophore for detection. The 2-(phenylthio)pyridine moiety provides adequate UV absorbance. However, the method's accuracy is contingent on the purity of the reference standard and the assumption that all impurities have similar response factors, which is often not the case.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds in the gas phase. The mass spectrometer fragments the eluted compounds, providing a unique mass spectrum for identification and quantification.

  • Expertise & Causality: Boronic acids are non-volatile and thermally labile, making direct GC analysis impossible.[1][15] Therefore, a crucial derivatization step is required to convert the polar boronic acid group into a volatile and stable ester.[16][17] A common and effective approach is reaction with a diol, such as pinacol or 1,3-propanediol, to form a cyclic boronate ester.[1][18] This derivative is sufficiently volatile and stable for GC analysis. The MS detector provides high specificity, allowing for confident identification of the analyte peak even in complex matrices.

  • Advantages: Extremely high specificity and sensitivity due to the mass spectrometric detector. It can resolve and identify impurities that might co-elute in HPLC.

  • Limitations: Requires a derivatization step, which adds complexity, time, and a potential source of variability to the analysis. The derivatization reaction must be optimized to ensure it is complete and reproducible.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This hybrid technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation, the analyte is ionized (e.g., via electrospray ionization - ESI), and a specific precursor ion is selected and fragmented to produce characteristic product ions. Monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) provides exceptional selectivity and sensitivity.

  • Expertise & Causality: Boronic acids can be challenging to ionize efficiently. However, methods using ESI in negative ion mode have been successfully developed for quantifying boronic acids at very low levels.[20] The LC method is often similar to a standard HPLC method but must use volatile buffers like ammonium acetate or ammonium formate to be compatible with the MS interface.[2] This technique is ideal for trace-level quantification, such as identifying potential genotoxic impurities.

  • Advantages: Unmatched sensitivity (pg/mL levels are achievable) and selectivity.[20] It is the gold standard for trace analysis and can confirm the identity of impurities.

  • Limitations: Requires specialized, expensive instrumentation and expertise. Matrix effects can suppress or enhance the analyte signal, requiring careful validation and often the use of an internal standard.

Quantitative NMR (qNMR)
  • Principle: qNMR is a primary analytical method where the integrated area of a specific NMR signal is directly proportional to the number of corresponding nuclei (molar concentration).[14][21] By comparing the integral of a unique analyte signal to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without needing a specific reference standard of the analyte itself.

  • Expertise & Causality: For this compound, a well-resolved aromatic proton signal, distinct from any impurity or solvent signals, is chosen for integration. A high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with non-overlapping signals is accurately weighed into the sample. Critical experimental parameters include ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery of all integrated nuclei, leading to accurate integration.[21]

  • Advantages: A primary, "standard-free" method for purity assessment. It provides structural information and can simultaneously quantify the main component and impurities if their signals are resolved.[14][22] It is non-destructive.

  • Limitations: Relatively low sensitivity compared to chromatographic methods. Requires a higher concentration of analyte and is not suitable for trace analysis. It requires access to an NMR spectrometer and expertise in quantitative data acquisition and processing.[10][23]

Comparative Performance Data

The following table summarizes the expected performance characteristics of the validated methods for the analysis of this compound. These values are illustrative and serve as a basis for comparison and setting acceptance criteria in a cross-validation study.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS qNMR
Specificity High (dependent on resolution)Very High (Mass Spectrum)Excellent (MRM Transition)Excellent (Chemical Shift)
Linearity (R²) > 0.999> 0.998> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%98.5 - 101.5%
Precision (%RSD) < 1.0%< 2.0%< 5.0% (at LLOQ)< 0.5%
Limit of Quantitation (LOQ) ~ 0.1 µg/mL~ 0.01 µg/mL~ 0.01 ng/mL~ 0.5 mg/mL
Reference Standard Required (Analyte)Required (Analyte)Required (Analyte)Required (Internal Std.)
Primary Use Case Routine QC, Release TestingImpurity IdentificationTrace Impurity AnalysisPurity of Reference Std., Orthogonal Check

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method
  • Chromatographic System: HPLC with UV/PDA detector.

  • Column: Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

Protocol 2: GC-MS Method with Pinacol Derivatization
  • Derivatization: a. To 1 mg of sample in a vial, add 500 µL of Pyridine and 100 µL of Pinacol. b. Cap the vial and heat at 60 °C for 30 minutes. c. Evaporate the solvent under a stream of nitrogen. d. Reconstitute the residue in 1 mL of Ethyl Acetate for injection.

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 40-500 amu.

G cluster_analyte cluster_methods Analyte 2-(Phenylthio)pyridine- 5-boronic acid (Monomer) HPLC HPLC-UV / LC-MS Analyte->HPLC Direct Analysis (Manage Polarity) GCMS GC-MS Analyte->GCMS Derivatization (e.g., with Pinacol) qNMR qNMR Analyte->qNMR Direct Quantification (Molar basis) Boroxine Cyclic Anhydride (Boroxine Trimer) Boroxine->HPLC May co-elute or have different RT Boroxine->qNMR Distinct signals, quantifiable Hydrolysis Hydrolysis Product (if starting from ester)

Protocol 3: Quantitative ¹H-NMR (qNMR) Method
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: a. Accurately weigh ~15 mg of this compound into a vial. b. Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid, Purity > 99.5%) into the same vial. c. Record both weights precisely. d. Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: a. Pulse Program: Standard 30° or 90° pulse. b. Relaxation Delay (D1): ≥ 30 seconds (or 5x the longest T₁ of interest). c. Number of Scans: 16 or 32 (ensure adequate signal-to-noise).

  • Data Processing: a. Apply Fourier transform, phase correction, and baseline correction. b. Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. c. Calculate purity using the standard qNMR equation, accounting for molecular weights, number of protons in each integral, and the purity of the internal standard.

Conclusion and Recommendation

No single analytical method is infallible for the characterization of a reactive intermediate like this compound. A robust quality control strategy relies on the intelligent application and cross-validation of orthogonal methods.

For routine quality control and release testing , a validated HPLC-UV method offers the best balance of speed, precision, and accessibility. However, due to the potential for co-eluting impurities and reliance on a reference standard, this method must be cross-validated to ensure its accuracy.

The ideal orthogonal method for this cross-validation is qNMR . As a primary method, it provides an absolute purity value that is not dependent on a specific analyte reference standard, offering a true and independent verification of the HPLC method's accuracy.[14] Discrepancies between HPLC area percent purity and qNMR molar purity can reveal the presence of impurities with different UV response factors.

GC-MS and LC-MS/MS serve critical, complementary roles. GC-MS, after derivatization, is invaluable for impurity identification during process development and for confirming the specificity of the primary HPLC method. LC-MS/MS is the essential tool for quantifying trace-level impurities , particularly those with potential mutagenic properties, at levels far below the detection limits of other techniques.

By implementing a cross-validation framework that leverages the strengths of these different analytical techniques, researchers and drug development professionals can build a comprehensive and scientifically sound data package, ensuring the quality of their intermediates and the integrity of their research.

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  • Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.